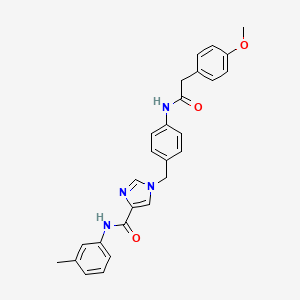

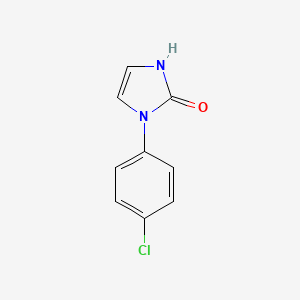

![molecular formula C20H19N5O2 B2761220 4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-34-1](/img/structure/B2761220.png)

4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is structurally similar to fentanyl analogues . Fentanyl analogues are a family of synthetic opioids, many of which have been developed for legitimate medical use, while others have been sold as designer drugs . They can have profound pharmacological differences, especially with respect to potency and efficacy .

Chemical Reactions Analysis

The metabolism of fentanyl analogues can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Phase II metabolic reactions can also be expected, comprising glucuronide or sulfate conjugate formation .Applications De Recherche Scientifique

Antitumor Applications

Research into imidazotetrazines, such as those related to the synthesis and chemistry of various derivatives, has indicated potential broad-spectrum antitumor activities. These compounds, through their interaction and decomposition processes, have shown curative activity against certain types of leukemia, suggesting their potential as prodrug modifications for antitumor drugs (Stevens et al., 1984).

Synthesis of Heterocyclic Compounds

The synthesis and structural modification of triazolo and pyrimidines derivatives have been a significant area of research. These processes involve the alkylation and cyclisation of various precursors to produce compounds with potential biological activities. The detailed synthesis pathways contribute to the development of novel heterocyclic compounds, which could have applications in drug development and other areas of chemical research (Haiza et al., 2000).

Development of Dendrimeric Compounds

Dendrimeric compounds based on triazine and featuring various functional groups have been synthesized for potential applications in material science and catalysis. These compounds, characterized by their unique structures and properties, illustrate the versatility of triazine derivatives in creating complex molecular architectures with potential applications in nanotechnology and materials science (Uysal & Koc, 2010).

Nucleic Acid Binding Agents

Triazine derivatives have been synthesized for their potential as nucleic acid binding agents, indicating applications in the study of DNA/RNA interactions and the development of therapeutic agents targeting genetic materials. These compounds' ability to bind to DNA and RNA model sequences suggests their utility in understanding genetic processes and designing drugs targeting specific DNA or RNA sequences (Spychała et al., 1994).

Antimicrobial Studies

The synthesis of novel compounds with antimicrobial properties is another area of application for triazine derivatives. Research has focused on developing compounds that exhibit significant activity against various bacterial and fungal species, contributing to the search for new antimicrobial agents (Padalkar et al., 2014).

Safety And Hazards

Fentanyl analogues have a high potential for addiction and can cause severe adverse effects, including coma and death . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

Orientations Futures

Given the severe health risks associated with fentanyl analogues, future research will likely focus on understanding their pharmacology and toxicology, developing methods for their detection and quantification in biological samples, and finding ways to treat and prevent addiction to these substances .

Propriétés

IUPAC Name |

4-oxo-8-phenyl-N-(1-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-14(15-8-4-2-5-9-15)21-18(26)17-19(27)25-13-12-24(20(25)23-22-17)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQJQMKDXPUXGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-8-phenyl-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)

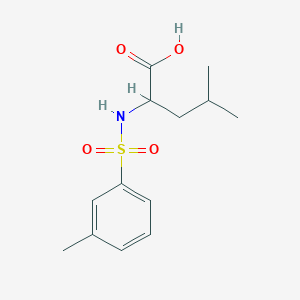

![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)

![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)

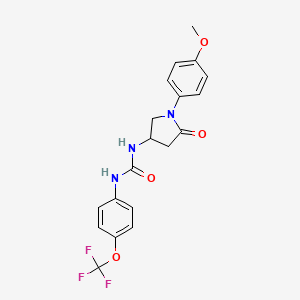

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)

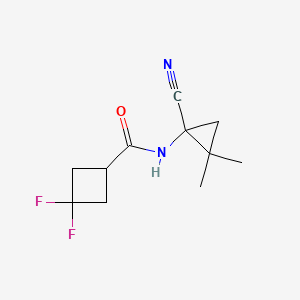

![1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761154.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)